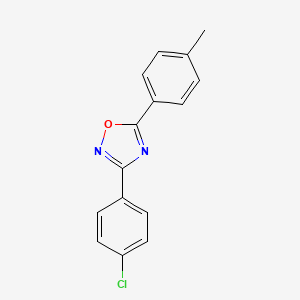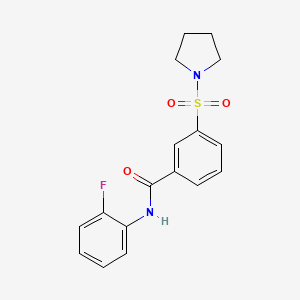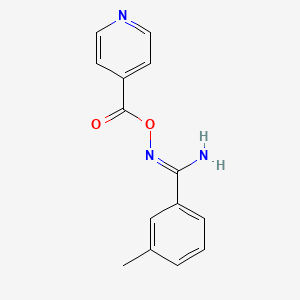
N-(1,1-dimethylpropyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dimethylpropyl)-2-methylbenzamide, commonly known as DMBA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMBA is a member of the amide family and is widely used in the pharmaceutical industry for drug discovery and development.
作用机制
DMBA exerts its carcinogenic effects by inducing DNA damage and mutations in target cells. DMBA is metabolized in the liver to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations in critical genes, such as tumor suppressor genes and oncogenes, leading to the development of cancer.
Biochemical and Physiological Effects:
DMBA has been shown to induce a wide range of biochemical and physiological effects in target cells. These effects include oxidative stress, inflammation, and alterations in gene expression. DMBA-induced tumors have also been shown to exhibit angiogenesis, invasion, and metastasis, which are hallmarks of cancer progression.
实验室实验的优点和局限性
DMBA has several advantages for lab experiments, including its ability to induce tumors in a relatively short period, its reproducibility, and its ability to mimic human cancer biology. However, DMBA also has several limitations, including its toxicity, which requires careful handling, and its potential to induce tumors in non-target tissues.
未来方向
The use of DMBA in scientific research is ongoing, with several future directions being explored. These include the identification of new molecular targets for cancer therapy, the development of new animal models for cancer research, and the investigation of the role of DMBA in cancer prevention. Additionally, the use of DMBA in the development of new drugs for cancer therapy is also being explored, with several promising candidates currently in preclinical and clinical trials.
Conclusion:
In conclusion, DMBA is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMBA is a potent carcinogen that has been extensively used in cancer research to investigate the mechanisms of carcinogenesis and develop new cancer therapies. DMBA-induced tumors share many similarities with human tumors, making it an ideal model for studying cancer biology. Despite its toxicity and potential limitations, DMBA continues to be a valuable tool for cancer research, with several future directions being explored.
合成方法
DMBA can be synthesized through a multistep process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,1-dimethylpropylamine. The final product is purified through recrystallization, yielding a white crystalline powder with a melting point of 71-73°C.
科学研究应用
DMBA has been extensively used in scientific research as a tool to investigate the mechanisms of carcinogenesis. DMBA is a potent carcinogen that induces tumors in various animal models, including mice, rats, and hamsters. DMBA-induced tumors have been shown to share many similarities with human tumors, making it an ideal model for studying cancer biology and developing new cancer therapies.
属性
IUPAC Name |
2-methyl-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-5-13(3,4)14-12(15)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJDAHUXEKGJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methylbutan-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5810895.png)
![4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5810903.png)
![2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5810906.png)

![2-(2-hydroxy-2-methylpropanoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5810925.png)

![N'-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide](/img/structure/B5810931.png)
![2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5810949.png)


![3-(4-chlorophenyl)-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5810972.png)
![1-[4-(4-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5810975.png)

